2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a bis(2-chloroethyl)amino group and a 2,6-dimethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bis(2-chloroethyl)amino group to a bis(2-hydroxyethyl)amino group.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, bis(2-hydroxyethyl) derivatives, and substituted analogs with different functional groups replacing the chloroethyl groups.
Scientific Research Applications
2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular functions. This interaction can trigger various cellular pathways, including apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- 2-(bis(2-chloroethyl)amino)-N-phenylacetamide
- 2-(bis(2-chloroethyl)amino)-N-(2,4-dimethylphenyl)acetamide
- 2-(bis(2-chloroethyl)amino)-N-(3,5-dimethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(bis(2-chloroethyl)amino)-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the 2,6-dimethylphenyl group, which can influence its reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H20Cl2N2O |
---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H20Cl2N2O/c1-11-4-3-5-12(2)14(11)17-13(19)10-18(8-6-15)9-7-16/h3-5H,6-10H2,1-2H3,(H,17,19) |
InChI Key |
CWUAUOAWYWXUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.